molecular formula C6H9ClF2O2S B2558917 (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride CAS No. 1955557-19-3

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride

Cat. No.: B2558917
CAS No.: 1955557-19-3
M. Wt: 218.64
InChI Key: OEKZGHHCXOPBIY-UHFFFAOYSA-N
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Description

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₉ClF₂O₂S and a molecular weight of 218.65 g/mol . This compound is known for its unique structural features, including a cyclopropyl ring substituted with difluoromethyl and dimethyl groups, and a methanesulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride typically involves the reaction of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

    Coupling Reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify other molecules by forming new covalent bonds. The difluoromethyl group imparts unique electronic properties, making it a valuable moiety in medicinal chemistry for enhancing the metabolic stability and bioavailability of drugs.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluoroethyl)methanesulfonyl chloride
  • (2,2-Difluoro-3-methylcyclopropyl)methanesulfonyl chloride
  • (2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonate

Uniqueness

(2,2-Difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride is unique due to its combination of a cyclopropyl ring with difluoromethyl and dimethyl substitutions, which provides distinct steric and electronic properties. These features make it particularly useful in the synthesis of complex organic molecules and in the development of pharmaceuticals with enhanced properties .

Properties

IUPAC Name

(2,2-difluoro-3,3-dimethylcyclopropyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2S/c1-5(2)4(6(5,8)9)3-12(7,10)11/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKZGHHCXOPBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(F)F)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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